MCB-3681

CAS No.: 790704-42-6

Cat. No.: VC4127056

Molecular Formula: C31H32F2N4O8

Molecular Weight: 626.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790704-42-6 |

|---|---|

| Molecular Formula | C31H32F2N4O8 |

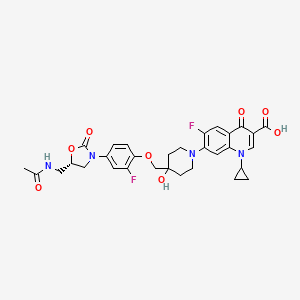

| Molecular Weight | 626.6 g/mol |

| IUPAC Name | 7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 |

| Standard InChI Key | YEDRNPDLVCNIAV-FQEVSTJZSA-N |

| Isomeric SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F |

| SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F |

| Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F |

Introduction

Chemical and Pharmacological Properties

Structural Characteristics

MCB-3681 (CHFNO) is a hybrid molecule integrating a quinolone core with an oxazolidinone side chain (Table 1). The absolute stereochemistry at its single defined stereocenter is critical for binding to bacterial targets .

Table 1: Chemical Properties of MCB-3681

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 626.6046 g/mol |

| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(F)=C(OCC3(O)CCN(CC3)C4=CC5=C(C=C4F)C(=O)C(=CN5C6CC6)C(O)=O)C=C2 |

| InChI Key | YEDRNPDLVCNIAV-FQEVSTJZSA-N |

The prodrug MCB-3837 enhances water solubility for intravenous administration, converting rapidly to MCB-3681 in vivo . This prodrug strategy ensures optimal bioavailability while minimizing systemic toxicity.

Synthesis and Industrial Production

The synthesis of MCB-3681 involves coupling oxazolidinone and quinolone precursors under controlled conditions. Key steps include:

-

Oxazolidinone Formation: Cyclization of a chiral glycine derivative with carbonyl diimidazole.

-

Quinolone Assembly: Introduction of fluorine substituents via electrophilic aromatic substitution.

-

Coupling Reaction: Joining the two moieties using a palladium-catalyzed cross-coupling reaction.

Industrial-scale production employs continuous flow reactors to improve yield and purity, with stringent quality controls ensuring compliance with Good Manufacturing Practice (GMP) standards.

Mechanism of Action

MCB-3681 exhibits a multimodal mechanism targeting essential bacterial processes:

-

DNA Gyrase Inhibition: The quinolone component binds to DNA gyrase, preventing supercoiling and inducing double-strand breaks .

-

Ribosomal Interference: The oxazolidinone moiety obstructs the 50S ribosomal subunit, halting protein synthesis.

-

Cell Wall Disruption: Secondary effects on cell wall synthesis enhance bactericidal activity, particularly against C. difficile .

This dual targeting reduces the likelihood of resistance development, as simultaneous mutations in multiple pathways are statistically improbable .

Antimicrobial Activity and Research Findings

In Vitro Efficacy

MCB-3681 demonstrates potent activity against C. difficile, with minimum inhibitory concentrations (MICs) ranging from 0.06–0.25 µg/mL, outperforming vancomycin (MIC: 0.5–2 µg/mL) and cadazolid (MIC: 0.12–0.5 µg/mL) in head-to-head comparisons .

Table 2: Comparative MIC Values for CDI Therapies

| Antibiotic | MIC Range (µg/mL) |

|---|---|

| MCB-3681 | 0.06–0.25 |

| Vancomycin | 0.5–2 |

| Cadazolid | 0.12–0.5 |

Spectrum of Activity

While primarily effective against Gram-positive bacteria, MCB-3681 shows no activity against Gram-negative species or anaerobes outside the Clostridium genus . This narrow spectrum minimizes collateral damage to beneficial microbiota.

Impact on Microbial Ecology

Clinical studies reveal that MCB-3681 preserves key commensal taxa such as Bifidobacterium and Lactobacillaceae, which are critical for maintaining gut homeostasis . In contrast, broad-spectrum antibiotics like clindamycin reduce microbial diversity by 40–60%, predisposing patients to recurrent CDI . MCB-3681’s fecal excretion rate (81–93.5%) ensures high intestinal concentrations without systemic accumulation, further protecting extraintestinal microbiota .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume